An In-depth Technical Guide to the Discovery and Synthesis of hVEGF-IN-1
An In-depth Technical Guide to the Discovery and Synthesis of hVEGF-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hVEGF-IN-1, a novel small molecule inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. This document details the mechanism of action, quantitative biophysical and cellular activity, and the experimental protocols utilized in its characterization.
Introduction: Targeting VEGF-A Translation
Human vascular endothelial growth factor A (VEGF-A) is a potent signaling protein that plays a critical role in angiogenesis, the formation of new blood vessels.[1] While essential for normal physiological processes, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[1][2] Consequently, inhibiting VEGF-A signaling is a key strategy in oncology.
hVEGF-IN-1 represents a novel approach to anti-angiogenic therapy. It is a quinazoline derivative that uniquely targets the translation of VEGF-A mRNA, rather than the protein itself or its receptors.[3] It achieves this by binding to a G-quadruplex structure within the internal ribosome entry site (IRES) of the VEGF-A 5'-untranslated region (5'-UTR), thereby inhibiting cap-independent translation.[2][3]
Synthesis of hVEGF-IN-1
The chemical synthesis of hVEGF-IN-1, a quinazoline derivative, is a multi-step process. The following is a representative synthetic scheme based on established methods for quinazoline synthesis.
Experimental Protocol: Synthesis of a Quinazoline Derivative
A common route for the synthesis of 2,4-disubstituted quinazolines involves the condensation of an anthranilic acid derivative with a suitable second component. For a compound with the structural complexity of hVEGF-IN-1, a convergent synthesis strategy is often employed, where different fragments of the molecule are synthesized separately and then combined.
A plausible, though not explicitly detailed in the primary literature, synthetic route could involve:
-
Synthesis of the Quinazoline Core: Reaction of a substituted anthranilonitrile with a guanidine derivative to form the 2-aminoquinazoline core.
-
Functionalization of the Quinazoline Core: Subsequent aromatic nucleophilic substitution reactions to introduce the side chains at the 2 and 4 positions of the quinazoline ring.
-
Final Assembly: Coupling of the functionalized quinazoline core with the remaining side-chain moieties, likely involving amide bond formation or ether synthesis.
-
Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound. The structure and purity would be confirmed by spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Mechanism of Action and Biological Activity
hVEGF-IN-1 exerts its biological effect by directly interacting with the mRNA of VEGF-A, preventing its translation into protein.[3] This leads to a reduction in the levels of secreted VEGF-A, thereby inhibiting its pro-angiogenic functions.
Binding to VEGF-A IRES G-Quadruplex
The 5'-UTR of VEGF-A mRNA contains a G-rich sequence that can fold into a G-quadruplex structure, which acts as an internal ribosome entry site (IRES) to facilitate cap-independent translation, particularly under hypoxic conditions found in tumors.[3] hVEGF-IN-1 specifically binds to this G-quadruplex, destabilizing it and hindering the recruitment of the translational machinery.[3]
Quantitative Biological Data
The biological activity of hVEGF-IN-1 has been quantified through various in vitro assays.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | |||
| G-quadruplex Sequence | 0.928 µM | Surface Plasmon Resonance | [2] |
| VEGF-A mRNA | 4.64 µM | Surface Plasmon Resonance | [2] |
| Cellular Activity | |||
| MCF-7 Cell Migration Inhibition | 3 µM | Transwell Migration Assay | [2] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | 7.5 mg/kg/day | MCF-7 Xenograft Model | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize hVEGF-IN-1.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of hVEGF-IN-1 to the VEGF-A IRES G-quadruplex RNA sequence.
Materials:
-
Biacore T200 or similar SPR instrument
-
Sensor Chip SA (streptavidin-coated)
-
Biotinylated RNA oligonucleotide corresponding to the VEGF-A IRES G-quadruplex sequence
-
hVEGF-IN-1
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Immobilization of RNA:
-
Pre-condition the Sensor Chip SA with a series of injections of 1 M NaCl in 50 mM NaOH.
-
Inject the biotinylated RNA oligonucleotide (typically at a concentration of 1 µM in running buffer) over the sensor surface to allow for capture by the streptavidin. Aim for an immobilization level of approximately 500-1000 response units (RU).
-
Wash the surface with running buffer to remove any unbound RNA.
-
-
Binding Analysis:
-
Prepare a dilution series of hVEGF-IN-1 in running buffer (e.g., from 0.1 µM to 10 µM).
-
Inject the different concentrations of hVEGF-IN-1 over the immobilized RNA surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
Inject the regeneration solution to remove any bound hVEGF-IN-1 and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized RNA) from the response of the active flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Dual-Luciferase Reporter Assay for IRES Activity
Objective: To measure the inhibitory effect of hVEGF-IN-1 on VEGF-A IRES-mediated translation in a cellular context.
Materials:
-
Human cell line (e.g., MCF-7)
-
Bicistronic reporter plasmid containing the Renilla luciferase gene (cap-dependent translation), the VEGF-A IRES sequence, and the firefly luciferase gene (IRES-dependent translation).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
hVEGF-IN-1
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Plate MCF-7 cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
Co-transfect the cells with the bicistronic reporter plasmid using the chosen transfection reagent according to the manufacturer's instructions.
-
-
Treatment with hVEGF-IN-1:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of hVEGF-IN-1 (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as a percentage of the vehicle-treated control to determine the dose-dependent inhibition of IRES activity by hVEGF-IN-1.
-
Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway
The following diagram illustrates the canonical VEGF signaling pathway, which is indirectly inhibited by hVEGF-IN-1 through the reduction of VEGF-A protein levels.
Caption: The VEGF-A/VEGFR-2 signaling cascade.
Experimental Workflow for hVEGF-IN-1 Characterization
The following diagram outlines the logical flow of experiments to characterize a novel inhibitor of VEGF-A translation like hVEGF-IN-1.
Caption: Workflow for hVEGF-IN-1 characterization.
Conclusion
hVEGF-IN-1 represents a promising new class of anti-angiogenic agents that act at the level of protein translation. Its unique mechanism of action, targeting a G-quadruplex structure in the VEGF-A mRNA, offers a potential therapeutic advantage. The data presented in this guide demonstrate its ability to bind its target with high affinity and inhibit cancer cell migration and tumor growth. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating this compound or developing similar molecules.
